

Spectroscopic and Structural Elucidation of Methyl 4-O-feruloylquinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Methyl 4-O-feruloylquinate	
Cat. No.:	B15609338	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-O-feruloylquinate**, a naturally occurring phenolic compound. As a derivative of ferulic acid and quinic acid, it belongs to the chlorogenic acid family, which is recognized for a variety of biological activities, including antioxidant and anti-inflammatory properties. The precise characterization of this molecule is crucial for its development as a potential therapeutic agent or phytochemical standard.

Methyl 4-O-feruloylquinate has been identified in various plant species, including Stemona japonica and coffee beans.[1][2][3] Its structure combines a quinic acid methyl ester with a ferulic acid moiety, and its molecular formula is C₁₈H₂₂O₉, with a molecular weight of approximately 382.36 g/mol .[4][5] The structural elucidation and confirmation rely heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.[6]

Data Presentation

The following tables summarize the available spectroscopic data for **Methyl 4-O-feruloylquinate**. It is important to note that while the general spectroscopic profile is established, complete, experimentally verified NMR data from a single source is not consistently available in the public domain. The provided NMR data is based on expected chemical shift ranges from closely related compounds and should be used as a reference.[4][7]



Table 1: NMR Spectroscopic Data (Expected Ranges)

The definitive assignment of the feruloyl group's position to the C-4 hydroxyl of the quinic acid ring is typically confirmed through Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments.[7] A key correlation would be observed between the proton at the esterified position on the quinic acid ring (H-4, expected to be shifted downfield to ~5.0-5.4 ppm) and the carbonyl carbon of the feruloyl group (C-9').[7] Additionally, the methyl ester is confirmed by a correlation between the methyl protons (~3.7 ppm) and the quinic acid carbonyl carbon (C-7).



Assignment	¹ H NMR (ppm)	¹³ C NMR (ppm)
Feruloyl Moiety		
H-2'	~6.8-7.2 (d)	~110.0-112.0
H-5'	~6.8-7.2 (d)	~115.0
H-6'	~6.8-7.2 (dd)	~123.0
Η-7' (α-CH)	~6.3 (d, J=15.9 Hz)	~115.0
Η-8' (β-CH)	~7.6 (d, J=15.9 Hz)	~145.0
C-1'	~127.0	
C-2'	~110.0-112.0	_
C-3'	~148.0	
C-4'	~150.0	_
C-9' (C=O)	~167.0	
-OCH₃	~3.9 (s)	~56.0
Quinic Acid Moiety	_	
H-2ax, H-2eq	~2.0-2.3 (m)	~37.0
H-3	~3.8-5.4 (m)	~70.0-73.0
H-4	~3.8-5.4 (m)	~70.0-73.0
H-5	~3.8-5.4 (m)	~70.0-73.0
H-6ax, H-6eq	~1.8-2.2 (m)	~38.0
C-1	~75.0	_
C-7 (C=O)	~176.0	
-OCH₃ (ester)	~3.7 (s)	~52.0

Note: Chemical shifts are dependent on the deuterated solvent used. The proton at the esterified position (H-4) is expected to have a significant downfield shift.[7]



Table 2: Mass Spectrometry (MS) Data

Technique	Ion Mode	Precursor Ion (m/z)	Key Fragment lons (m/z)
ESI-MS	Negative	381.12 [M-H] ⁻	193, 173, 134
HR-MS	Positive	383.1336 [M+H]+, 405.1155 [M+Na]+	Confirmation of elemental composition (C18H22O9)

Note: The fragmentation pattern can help distinguish between different isomers of feruloylquinic acid and its esters. For 4-O-feruloylquinic acid derivatives, a base peak at m/z 173 is often characteristic, with a secondary peak at m/z 193.[8]

Table 3: UV-Visible Spectroscopic Data

Solvent	λma	x (nm)
Methanol or Ethanol	~325	5

Note: The UV absorption maximum is characteristic of the ferulic acid chromophore.[4]

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of **Methyl 4-O-feruloylquinate** are crucial for obtaining high-quality, reproducible data.

Isolation and Purification

Methyl 4-O-feruloylquinate is a natural product that can be isolated from plant sources.[4] The general workflow for its purification involves:

- Extraction: Dried and ground plant material is extracted with an organic solvent like methanol or ethanol.[4]
- Fractionation: The crude extract is partitioned between solvents of varying polarities (e.g., water and ethyl acetate) to separate compounds based on solubility.[4]



• Chromatography: The target fraction is subjected to chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compound. [4][5]

NMR Spectroscopy

- Sample Preparation: 2-5 mg of the purified compound for ¹H NMR or 15-20 mg for ¹³C NMR is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, Chloroform-d).[7][9]
- Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]
- Data Acquisition: Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed.[4] For ¹³C NMR, a greater number of scans (1024 or more) and a relaxation delay of about 2 seconds are typically required due to the low natural abundance of the ¹³C isotope.[7]

Mass Spectrometry (ESI-MS)

- Sample Preparation: The purified compound is dissolved in a suitable solvent such as methanol.[4]
- Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for polar natural products.[4]
- Method: The sample solution is infused into the mass spectrometer. Data is typically
 collected in both positive and negative ion modes to observe the molecular ion and its
 fragmentation patterns.[4] High-resolution mass spectrometry (HRMS) is used to confirm the
 elemental composition.[4]

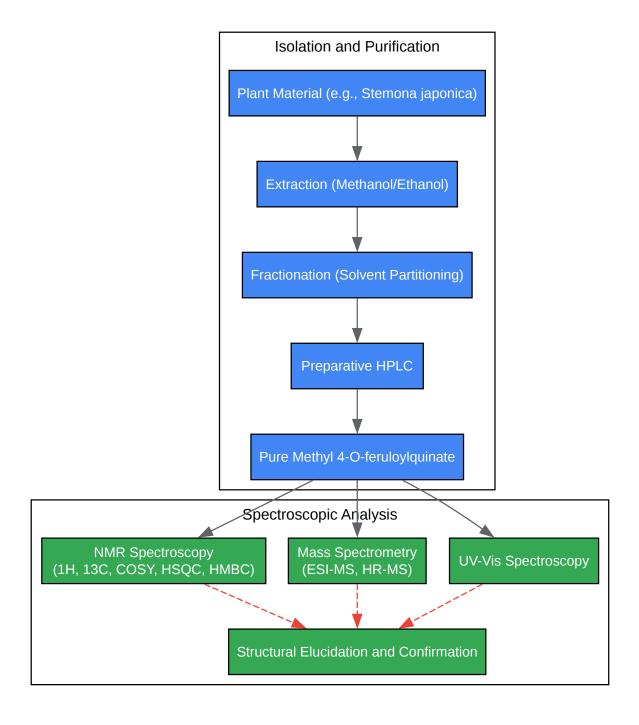
UV-Visible Spectroscopy

- Sample Preparation: A dilute solution of the purified compound is prepared in a UVtransparent solvent like methanol or ethanol.[4]
- Instrumentation: A UV-Vis spectrophotometer is used to scan a range of wavelengths, typically from 200-400 nm.[4]



 Data Analysis: The wavelengths of maximum absorbance (λmax) are recorded, which are indicative of the chromophores in the molecule.[4]

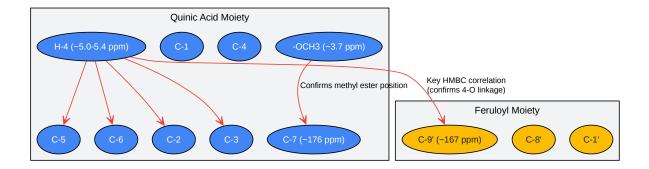
Mandatory Visualization



Click to download full resolution via product page



Caption: General workflow for the isolation and spectroscopic characterization of **Methyl 4-O-feruloylquinate**.



Click to download full resolution via product page

Caption: Key HMBC correlations for the structural confirmation of **Methyl 4-O-feruloylquinate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-O-Feruloylquinic acid | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]



- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Methyl 4-O-feruloylquinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609338#spectroscopic-data-nmr-ms-uv-for-methyl-4-o-feruloylquinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com